molecular formula C16H13F2NO2 B2979798 (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide CAS No. 305373-25-5

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide

Cat. No.: B2979798
CAS No.: 305373-25-5
M. Wt: 289.282
InChI Key: DNHVTNYMQVVLKM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enamide structure

Scientific Research Applications

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 4-(difluoromethoxy)aniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thiol or amine-substituted derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its functional group, leading to different reactivity and applications.

    2-Methoxyphenyl isocyanate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide is unique due to the presence of both the difluoromethoxy group and the phenylprop-2-enamide structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO2/c17-16(18)21-14-9-7-13(8-10-14)19-15(20)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,19,20)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVTNYMQVVLKM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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